Product packaging for 4-(3,4-Dimethoxyphenyl)butan-2-one(Cat. No.:CAS No. 6302-60-9)

4-(3,4-Dimethoxyphenyl)butan-2-one

Cat. No.: B3147733
CAS No.: 6302-60-9
M. Wt: 208.25 g/mol
InChI Key: RVTJUTXCUYSHAZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)butan-2-one, with the CAS Registry Number 6302-60-9 , is an organic compound of interest in various chemical and pharmacological research fields. This compound, also known by synonyms such as α-Veratrylpropanone and Methyl zingerone , has a defined molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . Its structure consists of a butan-2-one chain linked to a 3,4-dimethoxyphenyl ring, providing a key scaffold for further chemical synthesis and exploration. Researchers utilize this compound as a valuable building block or intermediate in organic synthesis. Its structural features make it a candidate for studying related biochemical pathways or for the development of novel compounds with potential biological activity. The detailed mechanism of action is highly dependent on the specific research context and is not fully characterized for all potential applications. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Ensure all handling and experimental procedures are conducted by trained professionals in accordance with appropriate laboratory safety protocols. The product is supplied with a Certificate of Analysis to ensure quality and specification compliance. For specific storage and handling conditions, please refer to the product's safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B3147733 4-(3,4-Dimethoxyphenyl)butan-2-one CAS No. 6302-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTJUTXCUYSHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285264
Record name 4-(3,4-Dimethoxyphenyl)-2-butanone
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URL https://comptox.epa.gov/dashboard/DTXSID50285264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-60-9
Record name NSC41222
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-Dimethoxyphenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classical Synthetic Routes to 4-(3,4-Dimethoxyphenyl)butan-2-one

Traditional methods for synthesizing this compound, also known as veratrylacetone, have relied on well-established organic reactions, primarily aldol (B89426) condensation followed by reduction, and Friedel-Crafts reactions for analogous structures.

Aldol Condensation-Dehydration Pathways

A primary and widely utilized route to this compound involves a Claisen-Schmidt condensation, which is a type of crossed aldol condensation. libretexts.org This reaction occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen. iitk.ac.in In this specific synthesis, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) is reacted with acetone (B3395972).

The reaction proceeds in two main stages:

Aldol Condensation & Dehydration: Veratraldehyde and acetone react in the presence of a base (like sodium hydroxide) or acid catalyst. The initial product is a β-hydroxy ketone, which readily undergoes dehydration upon heating to form the α,β-unsaturated ketone, 4-(3,4-dimethoxyphenyl)but-3-en-2-one (B8797900). libretexts.org

Reduction: The conjugated double bond in 4-(3,4-dimethoxyphenyl)but-3-en-2-one is then selectively reduced to yield the saturated ketone, this compound. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).

One documented synthesis method involves the hydrogenation of 4-(3,4-dimethoxy-phenyl)-but-3-en-2-one to achieve an 88% yield of the target compound. lookchem.com Another approach involves the methylation of its precursor, 4-(4-hydroxy-3-methoxyphenyl)-2-butanone (zingerone), using methyl iodide and potassium carbonate in acetone, resulting in a 95% yield. lookchem.comnist.gov

Table 1: Synthesis of this compound via Precursor Reactions

PrecursorReagentsSolventConditionsYieldReference
4-(3,4-dimethoxy-phenyl)-but-3-en-2-oneH₂ (Hydrogen)--88% lookchem.com
4-(4-hydroxy-3-methoxyphenyl)-2-butanone (Zingerone)Methyl iodide, Potassium carbonateAcetoneReflux95% lookchem.com
3-(3,4-dimethoxyphenyl)-N-methoxy-N-methylpropanamidemethylmagnesium bromideTHF-78 to 0°C99% lookchem.com

Friedel-Crafts Acylation Approaches for Related Derivatives

Friedel-Crafts reactions are fundamental for introducing acyl or alkyl groups onto aromatic rings and are widely used in synthesizing aromatic ketones. researchgate.netresearchgate.net While direct Friedel-Crafts acylation to form this compound is not the most common route, the methodology is crucial for synthesizing related derivatives. For instance, the acylation of veratrole (1,2-dimethoxybenzene) is a key industrial process. researchgate.net

A related process is the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one to produce 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone). google.com This reaction is often catalyzed by strong acids like sulfuric acid, phosphoric acid, or hydrochloric acid. google.com However, these homogeneous catalysts pose significant environmental and corrosion problems. researchgate.net Research into solid acid catalysts like zeolites and acid-activated clays (B1170129) has been conducted to develop more environmentally friendly processes. researchgate.netgoogle.com

For example, the alkylation of phenol with 4-hydroxybutan-2-one has been studied using various solid acid catalysts, including modified H-beta zeolites, which showed selectivities of less than 40%. google.com A process using acid-activated Montmorillonite clay, however, achieved much higher selectivity. google.com

Table 2: Friedel-Crafts Type Reactions for Related Ketone Derivatives

Aromatic SubstrateReagentCatalystSelectivityReference
Phenol4-Hydroxybutan-2-oneModified H-beta zeolites< 40% google.com
Phenol4-Hydroxybutan-2-oneAcid-activated Montmorillonite clay> 75% google.com
1,4-DimethoxybenzeneAcetic AnhydrideCationic exchange resins (Amberlyst-15)High researchgate.net
AnisoleAcetic AnhydrideMordenite Zeolite> 99% researchgate.net

Advanced Synthetic Protocols

Modern synthetic chemistry aims for higher efficiency, sustainability, and complexity, leading to the development of advanced protocols such as one-pot reactions and sustainable methodologies.

One-Pot Multistep Reactions with Multifunctional Catalysts

One-pot reactions, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, reduced solvent use, and waste generation. organic-chemistry.org These processes are central to green chemistry. nih.gov While a specific one-pot synthesis for this compound is not prominently documented, the principles are widely applied in organic synthesis. For example, a novel one-pot, three-component reaction has been developed for the synthesis of complex furo[2,3-d]pyrimidines using a low loading of a Zirconium-based catalyst in water. nih.gov Such methodologies, which combine several transformations sequentially, showcase the potential for developing more streamlined syntheses for compounds like veratrylacetone. organic-chemistry.org

Sustainable Synthetic Approaches

The development of sustainable or "green" synthetic methods is a major focus of modern chemistry. This involves using non-toxic reagents, renewable catalysts, and environmentally benign solvents. nih.gov

In the context of reactions related to the synthesis of this compound, significant progress has been made:

Solid Acid Catalysts: To overcome the environmental issues associated with traditional Friedel-Crafts catalysts like AlCl₃ and H₂SO₄, solid acid catalysts such as zeolites and acid-activated clays have been employed. researchgate.netgoogle.com A patent describes an eco-friendly process for producing raspberry ketone using a reusable, inexpensive, clay-based solid acid catalyst, which results in a clean, single-step alkylation process with high selectivity. google.com

Biocatalysis: Microbiological and enzymatic methods offer a green alternative to traditional chemical reactions. The synthesis of 4-(4-hydroxyphenyl)butan-2-one has been achieved by the biocatalytic reduction of 4-(4-hydroxyphenyl)but-3-en-2-one using baking yeast, although the process can be time-consuming. google.com Another "green" approach involves the biocatalyst oxidation of rhododendrol (B1680608) to produce raspberry ketone. google.com

Supercritical Fluids: The synthesis of 4-hydroxy-2-butanone, a key intermediate, has been studied in a noncatalytic system using supercritical acetone. nih.gov This method is fast and provides a high yield, avoiding the need for catalysts that require separation and can cause waste. nih.gov

Stereoselective Synthesis Considerations

The compound this compound is achiral and therefore does not require enantioselective synthesis. However, the principles of stereoselective synthesis are critical when preparing chiral derivatives or analogues. Asymmetric catalysis allows for the synthesis of a specific enantiomer of a chiral molecule, which is particularly important in the pharmaceutical industry.

For instance, enantioselective Friedel-Crafts reactions can be achieved using chiral catalysts. A bifunctional amine-squaramide derived from Cinchona alkaloids has been successfully used as a catalyst for the enantioselective Friedel-Crafts alkylation of 2-naphthol (B1666908) with ortho-quinone methides, producing chiral triarylmethanes with high enantioselectivity. buchler-gmbh.com Such strategies could be adapted for the synthesis of chiral analogues of this compound if a stereocenter were introduced into the molecular framework. The investigation of base-catalyzed aldol-type condensations of diazomethyl ketones has also led to the formation of chiral hydroxy ketones, demonstrating another pathway where stereoselectivity could be a factor in related systems. und.edu

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by working backward from the target molecule. icj-e.org The key to a successful retrosynthesis is the identification of strategic bonds that, when broken, lead to stable and readily available precursors. ox.ac.uk

A primary disconnection strategy for this compound involves breaking the C-C bond between the butanone chain and the aromatic ring. This leads to two synthons: a nucleophilic aromatic synthon and an electrophilic butanone synthon.

A logical disconnection is at the C-C bond alpha to the carbonyl group, suggesting an aldol-type condensation. This disconnection breaks the molecule into veratraldehyde and acetone.

Target Molecule: this compound

Disconnection: C-C bond formation via Aldol condensation.

Synthons:

An electrophilic aldehyde (veratraldehyde).

A nucleophilic enolate (from acetone).

Synthetic Equivalents:

Veratraldehyde (3,4-dimethoxybenzaldehyde). atamanchemicals.comsdfine.com

Acetone.

Another strategic disconnection can be made at the C-C bond between the ethyl group and the aromatic ring. This suggests a Friedel-Crafts type reaction.

Disconnection: Friedel-Crafts acylation or alkylation.

Synthons:

A veratryl cation or a related electrophile.

A butanone enolate or equivalent.

Synthetic Equivalents:

Veratrole (1,2-dimethoxybenzene) and a suitable butanone derivative with a leaving group.

3,4-Dimethoxyphenylacetyl chloride and a methyl organometallic reagent.

The following table summarizes the key disconnection strategies and their corresponding synthetic equivalents.

Disconnection Strategy Bond Disconnected Synthons Synthetic Equivalents
Aldol CondensationC3-C4 of the butanone chainVeratraldehyde cation and acetone enolate anionVeratraldehyde, Acetone
Friedel-Crafts AcylationAr-C bondVeratryl cation and butanoyl anion equivalentVeratrole, Butanoyl chloride
Grignard ReactionC2-C3 of the butanone chain3,4-Dimethoxyphenylethyl magnesium halide and acetaldehyde3,4-Dimethoxyphenylethyl bromide, Acetaldehyde

Functional group interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a key bond-forming reaction. lkouniv.ac.in In the synthesis of this compound, FGI can be employed to simplify the synthetic route.

For instance, the ketone functional group can be seen as arising from the oxidation of a secondary alcohol. This FGI step opens up alternative synthetic pathways.

Target Molecule: this compound

FGI: Ketone <-- Secondary Alcohol

Precursor: 4-(3,4-Dimethoxyphenyl)butan-2-ol

This alcohol precursor can then be disconnected via a Grignard reaction between 3,4-dimethoxybenzaldehyde and an isopropyl Grignard reagent, or between 3,4-dimethoxyphenylethyl magnesium bromide and acetaldehyde.

The following table illustrates the application of FGI in the retrosynthesis of the target molecule.

Target Functional Group Precursor Functional Group (via FGI) Reaction Type for FGI Subsequent Disconnection of Precursor
KetoneSecondary AlcoholOxidationGrignard Reaction
Alkene (if formed from an elimination)AlcoholDehydrationAldol Condensation
Ether (methoxy groups)PhenolWilliamson Ether SynthesisFriedel-Crafts Acylation

While electrocyclic disconnections like the Diels-Alder reaction are powerful tools for the synthesis of cyclic systems, they are not directly applicable to the linear structure of this compound. lkouniv.ac.in However, advanced strategies involving umpolung or radical-based disconnections could be considered for more complex analogues or alternative synthetic designs. scribd.comnih.gov

Umpolung, or the reversal of polarity, of a functional group can open up new disconnection possibilities. scribd.com For example, an acyl anion equivalent could be used to react with a 3,4-dimethoxyphenylethyl halide.

Radical retrosynthesis could involve the disconnection of the C-C bond to form two radical synthons. nih.gov While less common for this specific target, it represents an advanced approach that could be valuable in certain contexts. nih.gov

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions of the Dimethoxyphenyl Moiety

The 1,2-dimethoxybenzene (B1683551) (veratrole) ring in 4-(3,4-dimethoxyphenyl)butan-2-one is highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. echemi.comlibretexts.org This directing effect is a consequence of the ability of the oxygen lone pairs to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution. libretexts.org

Regioselectivity of Nitration and Bromination

Nitration: In the nitration of veratrole derivatives, the nitro group is introduced onto the aromatic ring. echemi.comnih.gov Given the directing effects of the two methoxy groups, the substitution on the 3,4-dimethoxyphenyl ring of veratrylacetone is expected to occur at the positions ortho or para to the methoxy groups. The most likely position for substitution is C-6, which is ortho to the methoxy group at C-1 and para to the methoxy group at C-2, and is sterically accessible.

Bromination: Similarly, the bromination of 1,2-dimethoxybenzene and its derivatives proceeds via electrophilic aromatic substitution. wku.eduoc-praktikum.dewikipedia.org For this compound, the bromine atom is anticipated to substitute at the C-6 position, following the directing influence of the two activating methoxy groups. The reaction typically proceeds readily, often not requiring harsh conditions due to the activated nature of the aromatic ring. wku.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄4-(6-Nitro-3,4-dimethoxyphenyl)butan-2-one
BrominationBr₂/FeBr₃4-(6-Bromo-3,4-dimethoxyphenyl)butan-2-one

Note: The table presents predicted products based on established principles of electrophilic aromatic substitution.

Nucleophilic Addition Reactions at the Ketone Carbonyl

The ketone carbonyl group in this compound is a key site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to addition by a variety of nucleophiles, leading to the formation of alcohols. libretexts.orglibretexts.org

Formation of Tertiary Alcohols

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of tertiary alcohols. libretexts.orgmasterorganicchemistry.comaroonchande.com In this reaction, the carbanionic component of the organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. The subsequent protonation of the resulting alkoxide intermediate yields the tertiary alcohol. The choice of the R group in the organometallic reagent determines the nature of the third alkyl or aryl group attached to the carbinol carbon.

Table 2: Formation of Tertiary Alcohols via Nucleophilic Addition

Grignard Reagent (R-MgX)Product
Methylmagnesium bromide (CH₃MgBr)2-Methyl-4-(3,4-dimethoxyphenyl)butan-2-ol
Phenylmagnesium bromide (C₆H₅MgBr)2-Phenyl-4-(3,4-dimethoxyphenyl)butan-2-ol

Note: This table provides examples of expected products from the reaction of this compound with different Grignard reagents.

Condensation Reactions

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) in this compound allows it to undergo condensation reactions, most notably the aldol (B89426) condensation.

Aldol Condensation with Aromatic Aldehydes

In the presence of a base or acid catalyst, this compound can react with aromatic aldehydes in what is known as a Claisen-Schmidt condensation, a type of crossed aldol condensation. wikipedia.orgnumberanalytics.comchemistry-online.com The reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. This is followed by dehydration to yield a more stable conjugated system.

Formation of α,β-Unsaturated Ketones

The initial product of the aldol condensation is a β-hydroxy ketone, which readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form a stable α,β-unsaturated ketone, also known as a chalcone (B49325) analogue. magritek.comresearchgate.netresearchgate.net These compounds are of interest due to their extended conjugation and have been investigated for various applications. taylorandfrancis.combiointerfaceresearch.comnih.gov

Table 3: Claisen-Schmidt Condensation with Aromatic Aldehydes

Aromatic AldehydeProduct (α,β-Unsaturated Ketone)
Benzaldehyde1-(3,4-Dimethoxyphenyl)-4-phenylbut-3-en-2-one
4-Methoxybenzaldehyde1-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)but-3-en-2-one

Note: The table illustrates the expected products from the Claisen-Schmidt condensation of this compound with different aromatic aldehydes.

Oxidation and Reduction Pathways

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the electron-rich dimethoxyphenyl ring. These features allow for a range of oxidation and reduction reactions, which are fundamental to its role as a synthetic intermediate.

Oxidation:

One of the notable oxidation reactions for ketones like this compound is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. For this compound, the two groups are a methyl group and a 3,4-dimethoxybenzyl group. Due to the electron-donating nature of the dimethoxyphenyl ring, the 3,4-dimethoxybenzyl group has a higher migratory aptitude than the methyl group. Therefore, the major product of the Baeyer-Villiger oxidation is expected to be 3,4-dimethoxybenzyl acetate.

It is also worth noting that under certain conditions, the electron-rich aromatic ring can undergo oxidation, potentially leading to hydroxylation or other modifications, which can compete with the Baeyer-Villiger oxidation.

Reduction:

The ketone functional group in this compound is readily reduced to a secondary alcohol, 4-(3,4-Dimethoxyphenyl)butan-2-ol. This transformation can be achieved using various reducing agents.

A common and mild method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the secondary alcohol.

Another powerful reduction method is catalytic hydrogenation. This involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method can also lead to the reduction of the aromatic ring under more forcing conditions (higher pressure and temperature).

The Wolff-Kishner reduction is another method that can be employed to completely reduce the ketone to an alkane, yielding 1,2-dimethoxy-4-butylbenzene. This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH).

Reaction Type Reagent(s) Major Product
Baeyer-Villiger Oxidationm-CPBA or H₂O₂/Lewis Acid3,4-Dimethoxybenzyl acetate
Sodium Borohydride ReductionNaBH₄, Methanol/Ethanol4-(3,4-Dimethoxyphenyl)butan-2-ol
Catalytic HydrogenationH₂, Pd/C or PtO₂4-(3,4-Dimethoxyphenyl)butan-2-ol
Wolff-Kishner ReductionN₂H₄, KOH1,2-Dimethoxy-4-butylbenzene

Enzymatic Transformations and Degradation Pathways

While specific studies on the enzymatic transformation of this compound are limited, significant insights can be drawn from the extensive research on the metabolism of structurally related curcuminoids, such as curcumin (B1669340). Curcumin shares the same 3,4-dimethoxyphenyl moiety (in its methylated form) and a β-diketone structure that is related to the ketone in the target compound.

The metabolism of curcuminoids is a complex process involving various enzymatic reactions, primarily occurring in the liver and intestines. The gut microbiota plays a crucial role in the biotransformation of these compounds.

One of the major metabolic pathways for curcumin is reduction. Enzymes such as NADPH-dependent curcumin/dihydrocurcumin reductase, found in intestinal microorganisms like Escherichia coli, catalyze the reduction of the α,β-unsaturated ketone structure of curcumin. This enzymatic reduction occurs in a stepwise manner, first yielding dihydrocurcumin, and then tetrahydrocurcumin. Given the presence of a ketone in this compound, it is plausible that similar enzymatic reduction to the corresponding secondary alcohol could occur.

Another significant enzymatic transformation is conjugation. The phenolic hydroxyl groups of curcuminoids are readily conjugated with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the liver and intestinal wall. Although this compound has methoxy groups instead of free hydroxyls, demethylation can occur, exposing the hydroxyl groups for subsequent conjugation.

Demethylation itself is a known metabolic pathway for curcuminoids, carried out by human intestinal microbiota. For instance, the bacterium Blautia sp. MRG-PMF1 has been shown to demethylate curcumin to demethylcurcumin and bisdemethylcurcumin. This suggests that the methoxy groups of this compound could be enzymatically cleaved to form the corresponding dihydroxy derivative.

Furthermore, Baeyer-Villiger monooxygenases, found in microorganisms, can catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a ketone, similar to the chemical Baeyer-Villiger oxidation. This could be a potential enzymatic pathway for the degradation of this compound.

The degradation and metabolism of curcuminoids lead to the formation of a variety of metabolites. Under physiological conditions, curcumin is known to degrade into smaller phenolic compounds.

The primary metabolites of curcumin identified in vivo are the reduced forms and their conjugates. These include dihydrocurcumin, tetrahydrocurcumin, and their glucuronide and sulfate conjugates. Hexahydrocurcumin and octahydrocurcumin (B1589496) have also been identified as further reduction products.

Degradation of curcumin at physiological pH can yield products such as vanillin, ferulic acid, and feruloylmethane. More complex degradation products resulting from autoxidation include a bicyclopentadione derivative. The table below summarizes the major metabolites and degradation products of curcumin, which provide a basis for predicting the potential metabolites of this compound.

| Metabolic/Degradation Pathway | Precursor

Advanced Analytical Methodologies in Research

Chromatographic Method Development for Quantitative Analysis

Chromatographic techniques are essential for the separation and quantitative analysis of 4-(3,4-Dimethoxyphenyl)butan-2-one from complex mixtures. The development of robust and validated methods ensures accurate and reliable measurements.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of phenylbutanoids. Method validation is critical to ensure that the analytical procedure is suitable for its intended purpose. While specific validation data for this compound is not extensively published, parameters from structurally related compounds, such as (E)-4-(3',4'-dimethoxyphenyl)-but-3-en-1-ol, provide a strong reference for the expected performance of a validated method. researchgate.netchula.ac.th

A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a gradient of an organic solvent like methanol (B129727) or acetonitrile and acidified water. researchgate.netsielc.com Validation of such a method involves assessing several key parameters to demonstrate its reliability. nih.gov

Key HPLC Validation Parameters (Based on related Phenylbutanoids)

Parameter Typical Specification/Result Significance
Linearity (r²) > 0.999 Indicates a direct proportional relationship between detector response and compound concentration over a specific range. researchgate.net
Limit of Detection (LOD) ~0.3 µg/mL The lowest concentration of the analyte that can be reliably detected by the method. researchgate.net
Limit of Quantitation (LOQ) ~0.8 µg/mL The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Accuracy (% Recovery) 95.38% - 104.76% Measures the closeness of the experimental value to the true value; assessed by spiking a blank matrix with a known amount of the compound. researchgate.net

| Precision (%RSD) | <2% (Intra-day), <5% (Inter-day) | Demonstrates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample; expressed as Relative Standard Deviation (%RSD). researchgate.net |

This interactive table summarizes the performance characteristics expected from a validated HPLC method for the quantification of this compound.

Column Chromatography Techniques

Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures or natural product extracts. uvm.edu The principle relies on the differential partitioning of the compound between a stationary phase (packed in the column) and a mobile phase (eluent) that percolates through it. uvm.edu

For a moderately polar compound like this compound, normal-phase column chromatography is highly effective. beilstein-journals.org A common stationary phase is silica gel, which is polar. beilstein-journals.org The mobile phase is typically a non-polar solvent system, such as a mixture of hexane and ethyl acetate. beilstein-journals.org By gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate), compounds are eluted from the column in order of increasing polarity. This technique is scalable and can be used for both small-scale purification and larger industrial preparations. sielc.com The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). beilstein-journals.org

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for monitoring its formation during synthesis.

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration and purity of a substance without the need for a chemically identical reference standard. researchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

For absolute quantification of this compound, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. ox.ac.uk The purity of the analyte can then be calculated using the integral values of specific, non-overlapping signals from both the analyte and the internal standard. ox.ac.uk Key considerations for accurate qNMR include ensuring complete dissolution of the sample and standard, selecting appropriate relaxation delays to allow for full magnetization recovery of all relevant nuclei, and achieving a high signal-to-noise ratio. ox.ac.uk

Hypothetical qNMR Purity Assessment

Parameter Analyte (this compound) Internal Standard (e.g., Maleic Acid)
Signal Integral (I) I_analyte I_std
Number of Protons (N) N_analyte N_std
Molecular Weight (M) 208.25 g/mol M_std
Mass (W) W_analyte W_std

| Purity (P) | P_analyte (to be determined) | P_std |

The purity of the analyte (P_analyte) is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std ox.ac.uk

This interactive table outlines the parameters needed for a qNMR purity calculation.

Mass Spectrometry (MS) Applications in Reaction Monitoring

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely applied in monitoring the progress of chemical reactions, such as the synthesis of this compound. nih.gov By coupling a mass spectrometer to the reaction vessel or to a chromatographic system separating the reaction mixture, researchers can track the depletion of reactants and the formation of products in real-time.

A sophisticated approach for this purpose is Multiple Reaction Monitoring (MRM), often performed on a triple quadrupole mass spectrometer. nih.gov This technique offers high specificity and sensitivity by monitoring a specific "transition" for the target molecule. nih.gov For this compound, the precursor ion would be its protonated molecule [M+H]⁺. This ion is selected in the first quadrupole, fragmented in the second, and a specific, characteristic fragment ion (product ion) is monitored in the third. nih.gov This allows for the selective detection of the target compound even in a complex reaction matrix.

Theoretical MRM Parameters for this compound

Parameter Value Description
Molecular Formula C₁₂H₁₆O₃ Chemical formula of the target compound. nih.gov
Exact Mass 208.11 g/mol The calculated monoisotopic mass of the molecule. nih.gov
Precursor Ion [M+H]⁺ m/z 209.12 The protonated molecular ion selected for fragmentation.

| Potential Product Ions | To be determined experimentally | Characteristic fragment ions generated from the precursor ion, used for specific detection. |

This interactive table shows the key mass spectrometric parameters that would be established to monitor the formation of this compound.

Natural Occurrence and Biosynthetic Pathways

Isolation from Natural Sources

Curcuma longa L. (turmeric), a member of the ginger family (Zingiberaceae), is well-known for its rich profile of phenolic compounds, primarily curcuminoids. researchgate.netmdpi.com While the rhizomes of C. longa have been extensively analyzed, and numerous compounds have been identified, there is no direct scientific literature confirming the isolation of 4-(3,4-Dimethoxyphenyl)butan-2-one from this plant. scielo.brepa.gov However, research has documented the presence of structurally similar compounds. For instance, a study on the chemical constituents of C. longa tubers reported the isolation of 4-(4-hydroxyphenyl)butan-2-one, a related phenylbutanoid. The principal bioactive components identified in turmeric rhizomes are curcumin (B1669340), demethoxycurcumin, and bisdemethoxycurcumin, alongside a variety of sesquiterpenes in its essential oil. epa.govnih.gov

While the target compound itself has not been reported as a microbial isolate, structurally related phenylbutanones have been identified from bacterial cultures. A notable example is 4-(3,4-dihydroxyphenyl)butan-2-one, which has been isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis. medchemexpress.com This finding is significant as it demonstrates that the core chemical skeleton of 4-phenylbutan-2-one can be produced or modified by microorganisms. Lactobacillus plantarum is a versatile lactic acid bacterium found in diverse environments, including fermented foods and the gastrointestinal tract.

Table 1: Natural Occurrence of this compound and Related Compounds

Compound Name Natural Source Finding
This compound Curcuma longa L. Not reported in the literature.
4-(4-hydroxyphenyl)butan-2-one Curcuma longa L. Isolated from the tuber.
4-(3,4-dihydroxyphenyl)butan-2-one Lactobacillus plantarum subsp. argentoratensis Isolated from the microorganism. medchemexpress.com

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of this compound is proposed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. nih.govfrontiersin.org This pathway begins with the amino acid L-phenylalanine. nih.gov The specific steps leading to this compound can be inferred from the known biosynthesis of the closely related and pungent compound found in ginger, zingerone (B1684294) [4-(4-hydroxy-3-methoxyphenyl)butan-2-one]. nih.gov

The proposed pathway involves the following key stages:

General Phenylpropanoid Pathway : The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov Subsequently, Cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.net

Formation of Feruloyl-CoA : p-Coumaric acid is then converted to p-coumaroyl-CoA by 4-Coumarate:CoA Ligase (4CL) . researchgate.net Through a series of hydroxylation and methylation steps involving enzymes such as p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3´-hydroxylase (C3´H), and Caffeic acid O-methyltransferase (COMT) or Caffeoyl-CoA O-methyltransferase (CCOMT) , p-coumaroyl-CoA is converted to feruloyl-CoA. nih.govresearchgate.net These methyltransferases utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. mdpi.com

Carbon Chain Extension : Feruloyl-CoA serves as a precursor for a type III polyketide synthase (PKS), specifically a Benzalacetone Synthase (BAS) . nih.gov This enzyme catalyzes the condensation of feruloyl-CoA with malonyl-CoA to form an intermediate, which then undergoes decarboxylation to yield dehydrozingerone [4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one].

Reduction and Methylation : The double bond in dehydrozingerone is then reduced by a reductase, such as Benzalacetone Reductase (BAR) , to form zingerone. nih.gov To arrive at this compound, an additional methylation step is required. It is proposed that an O-methyltransferase (OMT) catalyzes the methylation of the remaining hydroxyl group on the phenyl ring of a dihydroxy precursor, or the 4'-hydroxy group of zingerone, to yield the final dimethoxy compound. The presence of various OMTs in the Zingiberaceae family supports this hypothesis. nih.govmdpi.com

Table 2: Key Enzymes and Intermediates in the Proposed Biosynthesis of this compound

Step Precursor Key Enzyme(s) Intermediate/Product
1 L-Phenylalanine Phenylalanine Ammonia-Lyase (PAL) trans-Cinnamic acid
2 trans-Cinnamic acid Cinnamate-4-hydroxylase (C4H) p-Coumaric acid
3 p-Coumaric acid 4-Coumarate:CoA Ligase (4CL) p-Coumaroyl-CoA
4 p-Coumaroyl-CoA C3'H, COMT/CCOMT Feruloyl-CoA
5 Feruloyl-CoA + Malonyl-CoA Benzalacetone Synthase (BAS) Dehydrozingerone
6 Dehydrozingerone Benzalacetone Reductase (BAR) Zingerone
7 Zingerone / Dihydroxy precursor O-Methyltransferase (OMT) This compound

Biological Activity Investigations in Vitro and Mechanistic Pharmacology

Antioxidant Activity Studies

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. This activity is predominantly attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals.

The antioxidant capacity of 4-(3,4-Dimethoxyphenyl)butan-2-one is best understood in comparison to its hydroxyl-substituted analog, Zingerone (B1684294) [4-(4-hydroxy-3-methoxyphenyl)-2-butanone]. Zingerone, a key pungent component of cooked ginger, is recognized for its potent antioxidant and anti-inflammatory properties nih.govscispace.comscialert.netresearchgate.netnih.govhorizonepublishing.com. Studies have shown that Zingerone effectively scavenges free radicals, a characteristic linked to the presence of its free phenolic hydroxyl group nih.govscispace.comscialert.net. This functional group is crucial for donating a hydrogen atom to stabilize reactive oxygen species (ROS).

In contrast, this compound has its phenolic hydroxyl groups replaced by methoxy (B1213986) groups. This methylation significantly diminishes its hydrogen-donating capability, which is expected to lead to a considerable reduction in antioxidant activity compared to Zingerone. While direct comparative studies are scarce, the principle that a free hydroxyl group is essential for the radical scavenging activity of phenols is well-established nih.gov. Research on other related phenolic compounds consistently demonstrates that derivatives with free hydroxyl groups exhibit superior antioxidant effects to their methylated or ethylated counterparts nih.govcore.ac.uk. For instance, the analog Ethylzingerone [4-(3-ethoxy-4-hydroxyphenyl) butan-2-one], while primarily studied for its antimicrobial properties, retains a hydroxyl group, suggesting it would possess greater antioxidant potential than the fully methoxylated this compound nih.govcore.ac.uk.

CompoundStructural FeatureExpected Antioxidant Activity
ZingeroneFree Phenolic Hydroxyl GroupHigh
This compoundMethoxy Groups (No Free Hydroxyl)Low / Negligible
EthylzingeroneFree Phenolic Hydroxyl GroupHigh

Various assays are employed to quantify the radical-scavenging capacity of compounds. These include the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and superoxide anion radical scavenging activity tests nih.govzivak.comasianpubs.orgresearchgate.netasianpubs.orgibu.edu.ba.

DPPH Assay: This method measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change that can be measured spectrophotometrically asianpubs.org. Extracts of ginger, rich in hydroxylated compounds like Zingerone, consistently show high scavenging activity in this assay researchgate.net.

FRAP Assay: This test assesses the reduction of the ferric 2,4,6-tripyridyl-s-triazine complex [Fe³⁺-(TPTZ)₂]³⁺ to the blue-colored ferrous complex [Fe²⁺-(TPTZ)₂]²⁺ by antioxidants zivak.com. Again, ginger extracts demonstrate significant reducing power zivak.com.

Superoxide Scavenging: This assay evaluates the ability to neutralize the superoxide anion radical (O₂⁻), a precursor to other more potent reactive oxygen species nih.gov. Zingerone is known to be an effective scavenger of such radicals nih.gov.

Given the structural features of this compound, specifically the absence of the hydrogen-donating hydroxyl groups, its performance in these radical-scavenging assays would predictably be poor in comparison to its hydroxylated analogs.

Antimicrobial Activity Research

The antimicrobial properties of phenolic compounds and their derivatives have been a subject of significant research, with applications ranging from food preservation to clinical settings.

Zingerone itself has been reported to possess antimicrobial properties researchgate.netnih.gov. Other structurally related compounds, such as certain chalcone (B49325) derivatives with dimethoxyphenyl groups, have also been investigated for their activity against various bacterial and fungal strains mdpi.com. The antimicrobial activity of these compounds is often attributed to their ability to interact with and disrupt microbial cell membranes or interfere with cellular processes.

CompoundTarget OrganismObserved Efficacy (MIC/MBC)
EthylzingeroneBurkholderia spp.MIC: 0.45% ± 0.11% (wt/vol) MBC: 0.90% ± 0.3% (wt/vol)
ZingeroneVarious BacteriaGeneral antimicrobial properties reported
This compoundNot ReportedData not available

Mechanistic studies on analogs of this compound suggest a multifactorial mode of action. In the case of Ethylzingerone's activity against Burkholderia, the primary mechanism of killing is believed to be intracellular oxidation nih.govcore.ac.uk. This involves the generation of reactive oxygen species within the bacterial cell, leading to damage of essential components like proteins and DNA core.ac.uk. Transcriptomic and mutagenesis studies identified that bacterial exposure to Ethylzingerone triggers multiple genetic pathways, including stress responses, altered cell permeability, and mechanisms to repair oxidized proteins core.ac.uk.

Other research on antimicrobial phenolics suggests that they can disrupt the cell membrane's integrity. This can lead to the leakage of vital intracellular contents, such as nucleic acids and proteins, ultimately resulting in cell death nih.gov. The lipophilic nature of the phenyl ring and the side chain likely facilitates interaction with the lipid bilayer of the bacterial membrane.

Anti-Trypanosomal Activity and Efficacy Enhancement

African trypanosomiasis, or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma. The search for new, effective, and safe therapeutic agents is ongoing.

There is currently no direct scientific literature demonstrating the anti-trypanosomal activity of this compound. However, some indirect evidence suggests that components of ginger (Zingiber officinale), from which the structural analog Zingerone is derived, may have potential. One study investigated the effects of a methanolic extract of ginger on mice infected with Trypanosoma brucei brucei veterinaryworld.orgresearchgate.net. The results indicated that the extract could decrease the level of parasitemia, and this effect was partly attributed to the known antioxidant properties of ginger veterinaryworld.org. Oxidative stress is understood to play a role in the pathogenesis of African trypanosomiasis, and the antioxidant compounds in ginger could help mitigate this veterinaryworld.org. While this provides a hypothetical link, it is not direct evidence for the efficacy of any single compound, particularly not for the non-antioxidant this compound. Other classes of compounds, such as 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, have been noted for possessing anti-trypanosomal activity, but these are structurally distinct researchgate.net. Therefore, the potential for this compound as an anti-trypanosomal agent remains speculative and uninvestigated.

Based on a comprehensive review of scientific literature, there is currently no available research specifically detailing the biological activities of the chemical compound this compound in the areas of melanin synthesis modulation, its direct interactions with biological targets such as enzymes and receptors, or mechanistic investigations into its biological effects.

Searches for in vitro and mechanistic pharmacology data for this compound did not yield any studies that would fulfill the requested article sections on:

Mechanistic Investigations of Biological Effects

While research exists for structurally similar compounds, the strict requirement to focus solely on this compound means that information cannot be extrapolated or substituted. Therefore, the requested article cannot be generated at this time due to the absence of specific scientific data for this particular compound in the specified areas of biological investigation.

Structure Activity Relationship Sar Studies and Analog Design

Impact of Substituents on Biological Efficacy

The biological activity of derivatives related to 4-(3,4-dimethoxyphenyl)butan-2-one is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The interplay between methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups on the phenyl ring is a critical determinant of biological activity. The conversion of methoxy groups to hydroxyl groups (demethylation) has been shown to be beneficial for the anti-proliferative activity of certain 1,4-benzoxazine derivatives nih.gov. In other molecular contexts, such as flavonoids and chalcones, the number and position of these groups play a vital role. For instance, an increased number of free hydroxyl groups often correlates with higher antioxidant activity mdpi.com. However, this is not a universal rule; in some cases, replacing a methoxy group with a hydroxyl group has been found to have no significant effect on binding affinity, suggesting the specific structural context is paramount researchgate.net. The relative positioning of these groups is also crucial; for example, in flavanones, the specific arrangement of hydroxyl and methoxyl substituents can be more important for activity than the total number of hydroxyl groups present mdpi.com.

Modifications to the dimethoxyphenyl moiety have a significant impact on potency and selectivity. Structure-activity relationship studies on related scaffolds, such as ALK2 inhibitors, demonstrate that the arrangement of methoxy groups is crucial for interaction with the target protein. acs.org The 3,4,5-trimethoxyphenyl group, for example, is known to interact with a hydrophobic pocket in the ALK2 enzyme acs.org.

Systematic removal and repositioning of these methoxy groups have yielded precise insights:

Removal of a meta-methoxy group (from a trimethoxy arrangement) can lead to a significant 35-fold loss in potency acs.org.

Removal of the para-methoxy group results in a less drastic, but still substantial, 10-fold decrease in activity acs.org.

Removal of both meta-methoxy groups while retaining the para-methoxy group can reduce potency by nearly 500-fold acs.org.

These findings underscore the sensitivity of biological activity to the substitution pattern on the phenyl ring. Studies on other molecular classes, such as 1,2,5-oxadiazoles, have similarly affirmed the positive impact of a 4-(3,4-dialkoxyphenyl) substitution on antiplasmodial activity and selectivity mdpi.com. The position of the methoxy group can also influence the bioavailability and coordination properties of resulting metal complexes mdpi.com.

Table 1: Impact of Methoxy Group Removal on ALK2 Inhibition Data derived from studies on 3,5-diaryl-2-aminopyridine ALK2 inhibitors with a trimethoxyphenyl group.

Modification from Trimethoxyphenyl Parent CompoundFold-Loss in PotencyReference
Removal of one meta-methoxy group35x acs.org
Removal of the para-methoxy group10x acs.org
Removal of both meta-methoxy groups~500x acs.org

Design and Synthesis of Novel Derivatives and Analogs

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of novel compounds. Advanced synthetic methodologies are employed to create derivatives with potentially improved pharmacological profiles.

For example, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have been synthesized using a Buchwald–Hartwig cross-coupling reaction between various 1,4-benzoxazines and substituted bromobenzenes nih.gov. Another synthetic strategy involves the three-component Povarov cycloaddition reaction, which has been used to create complex tetrahydroquinoline cores that incorporate the 4-(3,4-dimethoxyphenyl) moiety; these intermediates can be further functionalized, for instance by N-furoylation, to yield final products mdpi.com. Furthermore, researchers have synthesized novel carboxamide and thioamide derivatives starting from a (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone nucleus to explore potential anti-inflammatory agents nih.gov. These examples highlight the adaptability of the core structure in generating new chemical entities for drug discovery programs.

Chiral Resolution and Enantioselective Activity

Many analogs derived from the this compound structure possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. It is common in pharmacology for these enantiomers to exhibit different biological activities. For instance, in the structurally similar compound 4-phenyl-2-butanol, enzymatic cascades have been developed to selectively produce either the (S)- or (R)-enantiomer of the corresponding amine, which are high-value pharmaceutical building blocks nih.gov.

The separation of these enantiomers from a racemic (1:1) mixture is a critical step known as chiral resolution. A common laboratory and industrial method for this is preparative chiral High-Performance Liquid Chromatography (HPLC) mdpi.com. This technique uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and allowing for their separation mdpi.com. Another powerful technique is kinetic resolution, where a chiral catalyst or enzyme reacts preferentially with one enantiomer, allowing the unreacted enantiomer and the new product to be separated beilstein-journals.org. The absolute configuration of the separated enantiomers is often determined using methods like Mosher's ester analysis mdpi.com.

Exploration of Different Linking Chains and Heterobiaryl Moieties

To further explore the chemical space and optimize biological activity, researchers modify both the linking chain and the aromatic moiety of the core structure. The butanone chain can be altered in length, rigidity, or functionality. For example, related diarylpentanoids feature a five-carbon bridge instead of a four-carbon chain, which can significantly alter how the molecule fits into a biological target nih.gov.

Furthermore, the dimethoxyphenyl group can be replaced entirely with other aromatic systems, including heterobiaryl moieties, which consist of two linked heterocyclic rings. An example can be found in the development of ALK2 inhibitors, where a 3,5-diarylpyridine scaffold was utilized acs.org. This modification allows the molecule to adopt different binding orientations and interact with different regions of the target protein, potentially leading to improved potency and selectivity acs.org.

Prodrug Strategies for Related Compounds

A prodrug is an inactive or less active molecule that is chemically modified and undergoes biotransformation in the body to release the active parent drug mdpi.comresearchgate.net. This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism researchgate.netmdpi.com.

For compounds related to this compound, various prodrug strategies could be applied. A common approach is to form an ester by reacting a hydroxyl or carboxylic acid group on the molecule with an appropriate alcohol or acid researchgate.net. This can increase the lipophilicity of the compound, potentially enhancing its absorption across biological membranes researchgate.net. Conversely, to improve aqueous solubility for certain administration routes, a highly water-soluble promoiety could be attached to the parent drug mdpi.com. The design of a successful prodrug requires that the linkage to the promoiety is stable during storage but is readily cleaved by enzymes in the body to release the active compound efficiently acs.org.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how a ligand like 4-(3,4-dimethoxyphenyl)butan-2-one might interact with a specific biological target at the atomic level. nih.gov The process involves sampling various conformations of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Receptor: A three-dimensional structure of a target protein is obtained, often from a database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: A 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the defined binding site of the receptor. The software's algorithm then explores various rotational and translational degrees of freedom of the ligand, generating multiple possible binding poses.

Scoring and Analysis: Each pose is evaluated by a scoring function that estimates the binding free energy. The lower the energy score, the more favorable the predicted binding affinity. These scores are typically expressed in kcal/mol.

The primary output of a docking simulation is the prediction of non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov For this compound, these interactions would likely include:

Hydrogen Bonds: The carbonyl oxygen of the butanone moiety and the ether oxygens of the dimethoxy groups are potential hydrogen bond acceptors, capable of interacting with donor residues in the protein such as serine, threonine, or lysine.

Hydrophobic Interactions: The dimethoxyphenyl ring and the aliphatic butane chain can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.

The results of such a study are often visualized to inspect the specific contacts made. An illustrative data table summarizing potential interactions is provided below.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

Interaction Type Ligand Group Involved Potential Protein Residue(s) Predicted Distance (Å)
Hydrogen Bond Carbonyl Oxygen Serine, Threonine, Lysine 1.8 - 3.5
Hydrogen Bond Methoxy (B1213986) Oxygens Tyrosine, Asparagine 2.0 - 3.5
Hydrophobic Phenyl Ring Phenylalanine, Tryptophan 3.5 - 5.0

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Binding site analysis involves characterizing the properties of the cavity in the protein where the ligand binds. click2drug.orgnih.gov This analysis helps to understand why a ligand binds with a certain affinity and can guide the modification of the ligand to improve its binding. eyesopen.com Computational tools can calculate various properties of the binding pocket, such as its volume, shape, hydrophobicity, and electrostatic potential. click2drug.orgnih.gov

For this compound, an ideal binding site would likely feature a combination of polar and nonpolar characteristics to complement the structure of the ligand. The analysis would identify a hydrophobic pocket to accommodate the dimethoxyphenyl group and the alkyl chain, along with specific hydrogen bond donor residues positioned to interact with the oxygen atoms of the ligand. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. deeporigin.com It is a powerful tool in computational chemistry for calculating the properties of molecules with high accuracy at a manageable computational cost. dockdynamics.comresearchgate.net For this compound, DFT can be used to optimize its molecular structure and analyze its electronic properties, which are crucial for understanding its reactivity. deeporigin.comnih.gov

Before other properties can be accurately calculated, the three-dimensional geometry of this compound must be optimized to find its lowest energy conformation. stackexchange.comcnr.it This process involves iteratively adjusting the positions of the atoms until the forces on them are minimized, resulting in a stable structure. aip.orgmdpi.com DFT methods, such as B3LYP with a basis set like 6-31G*, are commonly used for this purpose. mdpi.com The optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

Table 2: Hypothetical Optimized Geometric Parameters for this compound (DFT B3LYP/6-31G)*

Parameter Atoms Involved Calculated Value
Bond Length C=O (carbonyl) ~1.22 Å
Bond Length C-O (methoxy) ~1.36 Å
Bond Angle C-C-C (butanoyl chain) ~112°

Note: This table contains theoretical values typical for these functional groups and is for illustrative purposes. It does not represent specific experimental results for this molecule.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. libretexts.org The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis for this compound would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack. The dimethoxyphenyl ring is expected to have a significant contribution to the HOMO, while the carbonyl group would likely be a major component of the LUMO.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

Property Value (eV) Implication
HOMO Energy -6.2 Electron-donating ability
LUMO Energy -0.8 Electron-accepting ability

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Correlation of Computational and Experimental Data in SAR

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods are integral to modern SAR, providing quantitative predictions that can be correlated with experimental results. nih.govwikipedia.org This correlation is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., electronic, steric, and hydrophobic properties) to its experimentally determined biological activity. protoqsar.compatsnap.com For a series of analogues of this compound, a QSAR study would involve:

Data Collection: Gathering a set of structurally related compounds with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound. These can include parameters derived from DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Model Development: Employing statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Testing the predictive power of the model using an external set of compounds or cross-validation techniques. wikipedia.orgresearchgate.net

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The correlation between the computationally predicted activity and the experimentally measured activity is a key indicator of the model's success.

Medicinal Chemistry and Drug Discovery Perspectives

Role as a Lead Compound for Therapeutic Development

In the realm of medicinal chemistry, a "lead compound" is a chemical structure that exhibits pharmacological or biological activity and serves as a starting point for the development of new drugs. mdpi.com The compound 4-(3,4-dimethoxyphenyl)butan-2-one, with its characteristic dimethoxy-substituted phenyl ring, represents a key pharmacophoric element that has been identified as a valuable lead structure for therapeutic development. This scaffold is particularly prominent in the pursuit of inhibitors for specific enzymes, such as phosphodiesterases (PDEs).

Research has focused on derivatives of the 4-(3,4-dimethoxyphenyl) structure in the development of selective inhibitors for cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

A study involving the synthesis of various 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones and a novel series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones demonstrated that these compounds specifically inhibit the PDE4 enzyme. nih.gov The 3,4-dimethoxyphenyl group is a critical feature for this inhibitory activity. The potency of these compounds, measured as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), highlights the therapeutic potential derived from this lead structure. For instance, certain cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their tetrahydro analogues, which are direct derivatives, showed potent PDE4 inhibitory activity with pIC50 values ranging from 7.6 to 8.4. nih.gov This indicates a high affinity for the enzyme, establishing the 4-(3,4-dimethoxyphenyl) moiety as a successful lead for potent PDE4 inhibitors.

Table 1: PDE4 Inhibitory Activity of Selected Derivative Compounds

Compound Series Derivative Type pIC50 Value
Pyridazinone 3b 6.5
Phthalazinone 10c,d / 11c,d 7.6 - 8.4

Data sourced from a study on novel selective PDE4 inhibitors. nih.gov

Precursor in Drug Synthesis and Formulation

A drug precursor is a substance that is used in the chemical synthesis of a drug. wikipedia.orgravimiamet.ee this compound serves as a versatile precursor in the synthesis of more complex, pharmacologically active molecules. Its chemical structure provides a foundational framework that can be elaborated through various chemical reactions to produce a range of therapeutic agents.

One of the most significant applications of this compound as a precursor is in the synthesis of isoquinoline alkaloids. nih.gov Isoquinolines are a large class of naturally occurring compounds, many of which possess significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. wikipedia.orgscripps.edu The synthesis of the isoquinoline core often involves cyclization reactions where a phenylethylamine derivative is a key intermediate. This compound can be converted into a corresponding β-phenylethylamine, which can then undergo reactions like the Bischler-Napieralski or Pictet-Spengler reactions to form the characteristic fused-ring system of isoquinolines and their derivatives, such as 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org

Furthermore, its role as a precursor extends to the synthesis of specific enzyme inhibitors, as seen in the development of PDE inhibitors. For example, the creation of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and related pyridazinones begins with starting materials that can be derived from or are structurally analogous to this compound. nih.gov The synthesis pathway involves constructing the heterocyclic ring system onto the dimethoxyphenyl scaffold, demonstrating its utility as a building block for targeted drug molecules.

Hit Optimization and Pharmacophore Modification

In drug discovery, "hit optimization" is the process of modifying the chemical structure of an initial "hit" compound (a molecule with promising activity) to improve its properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov The this compound structure serves as an excellent starting point, or "hit," for such optimization processes, particularly through pharmacophore modification. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. pharmacophorejournal.comimtm.cz

The development of PDE4 inhibitors provides a clear example of hit optimization and pharmacophore modification based on the 4-(3,4-dimethoxyphenyl) core. nih.gov Starting with this basic structure, medicinal chemists have systematically introduced modifications to explore the structure-activity relationships (SAR).

Key modifications and their effects include:

Cyclization: The linear butanone side chain is replaced with various heterocyclic ring systems, such as pyridazinone and phthalazinone, to create a more rigid structure that can fit better into the enzyme's active site.

N-Substitution: In both the pyridazinone and phthalazinone series, the introduction of substituents on the nitrogen atom of the heterocyclic ring was found to be beneficial for PDE4 inhibition. This modification also played a role in enhancing selectivity for PDE4 over other phosphodiesterase enzymes like PDE3. nih.gov

Ring Saturation: The degree of saturation in the fused ring systems of the phthalazinone derivatives was shown to be critical for potency. A molecular modeling study revealed that cis-fused cyclohexene rings occupy a specific region in the enzyme's binding site, and these steric interactions are crucial for high inhibitory activity. nih.gov

This iterative process of designing, synthesizing, and testing new analogues allows for the refinement of the initial hit. By modifying the pharmacophore, researchers can fine-tune the molecule's interaction with its target, leading to the development of more effective and selective drug candidates.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one
4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-one
cis-4a,5,6,7,8,8a-hexahydrophthalazinone
Isoquinoline
3,4-dihydroisoquinoline
Phosphodiesterase 3 (PDE3)

Q & A

Basic Question: What are the standard methods for isolating 4-(3,4-Dimethoxyphenyl)butan-2-one from natural sources?

Answer:
The compound is often isolated from plant matrices like Curcuma longa using sequential chromatographic techniques. A validated approach includes:

  • Silica Gel Column Chromatography : Initial fractionation using gradients of ethyl acetate and hexane to separate crude extracts.
  • High-Performance Liquid Chromatography (HPLC) : Further purification with reverse-phase C18 columns and methanol-water mobile phases to achieve >95% purity .
  • Spectroscopic Confirmation : Post-isolation, structures are verified via NMR (¹H and ¹³C) and mass spectrometry.

Advanced Question: How can synthetic routes for this compound derivatives be optimized to address low yields or side reactions?

Answer:
Key strategies include:

  • Catalytic Optimization : Using Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity in Friedel-Crafts acylations.
  • Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >70% .
  • Byproduct Mitigation : Employing scavenger resins or selective crystallization to remove impurities like unreacted 3,4-dimethoxyphenyl precursors.
  • In-line Monitoring : Utilizing FTIR or Raman spectroscopy for real-time reaction tracking .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • ¹H NMR : Identifies methoxy groups (δ ~3.8–3.9 ppm) and ketone protons (δ ~2.1–2.4 ppm). For example, the methyl ketone group in the parent compound resonates at δ 2.39 ppm .
  • ¹³C NMR : Confirms carbonyl (δ ~208–210 ppm) and aromatic carbons (δ ~110–150 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 237.1125 for C₁₂H₁₆O₃).
  • IR Spectroscopy : Detects C=O stretches (~1700–1750 cm⁻¹) and aromatic C–O bonds (~1250 cm⁻¹) .

Advanced Question: How do structural modifications (e.g., halogenation or methoxy group substitution) affect the compound’s bioactivity?

Answer:

  • Methoxy Group Positioning : Derivatives with 3,4-dimethoxy substitution (vs. 2,4-) show enhanced interaction with enzymes like trypanothione reductase due to improved π-π stacking in hydrophobic pockets .
  • Halogenation Impact : Introducing bromine at the phenyl ring (e.g., 4-(4-bromophenyl)butan-2-one analogs) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions but may reduce solubility .
  • Ketone Reduction : Converting the ketone to a secondary alcohol (butan-2-ol) can alter metabolic stability, as seen in comparative pharmacokinetic studies .

Basic Question: What are the stability considerations for this compound during storage and handling?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxy and ketone groups.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone to carboxylic acid derivatives.
  • Degradation Monitoring : Regular HPLC analysis (e.g., C18 column, 254 nm UV detection) to check for peaks corresponding to decomposition products like 3,4-dimethoxybenzoic acid .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

  • Assay Standardization : Control variables like oxygen tension (e.g., hypoxia vs. normoxia) and ROS detection methods (e.g., DCFH-DA vs. ESR).
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to opposing effects .
  • Dose-Response Analysis : Evaluate biphasic effects; low doses (1–10 µM) may act as antioxidants, while higher doses (>50 µM) induce pro-oxidant pathways via Nrf2/Keap1 modulation .

Basic Question: What computational tools are used to predict the reactivity of this compound in synthetic pathways?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking : Screens potential enzyme targets (e.g., cyclooxygenase-2) by simulating ligand-receptor binding affinities .
  • Retrosynthetic Software (e.g., Chematica) : Proposes viable routes using available building blocks like 3,4-dimethoxyacetophenone .

Advanced Question: What strategies validate the compound’s role in multi-step organic syntheses (e.g., as a building block)?

Answer:

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura couplings to attach aryl groups at the ketone position, monitored by Pd(PPh₃)₄ catalysis .
  • Protection-Deprotection : Temporarily mask the ketone as a ketal (e.g., ethylene glycol) to prevent unwanted side reactions during subsequent steps .
  • Flow Chemistry : Integrate continuous-flow systems to improve scalability and reduce purification challenges in gram-scale syntheses .

Basic Question: How is the purity of this compound quantified in analytical workflows?

Answer:

  • Chromatographic Methods :
    • GC-MS : Uses DB-5 columns and helium carrier gas for volatile derivatives.
    • HPLC-UV : Quantifies purity at 280 nm with external calibration curves .
  • Elemental Analysis (EA) : Verifies carbon/hydrogen content within ±0.3% of theoretical values.

Advanced Question: What mechanistic insights explain the compound’s antioxidant activity in cellular models?

Answer:

  • ROS Scavenging : The methoxy groups donate electrons to neutralize free radicals (e.g., •OH), confirmed by ESR spin-trapping assays .
  • Enzyme Induction : Upregulates endogenous antioxidants (e.g., glutathione) via Nrf2 pathway activation, validated by siRNA knockdown experiments .
  • Membrane Permeability : LogP values (~2.5) indicate moderate lipophilicity, enabling intracellular accumulation in lipid bilayers .

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